molecular formula C6H6N4O4S B11876558 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 4927-97-3

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Cat. No.: B11876558
CAS No.: 4927-97-3
M. Wt: 230.20 g/mol
InChI Key: SXSVIPUOKHLSNU-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanylpyrimidines with hydrazines. The process begins with the oxidation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines using m-chloroperbenzoic acid to form the corresponding methylsulfonylpyrimidines. These intermediates are then reacted with hydrazines to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylsulfonyl group can enhance the compound’s stability and selectivity in biological systems .

Properties

CAS No.

4927-97-3

Molecular Formula

C6H6N4O4S

Molecular Weight

230.20 g/mol

IUPAC Name

3-methylsulfonyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C6H6N4O4S/c1-15(13,14)5-2-3(9-10-5)7-6(12)8-4(2)11/h1H3,(H3,7,8,9,10,11,12)

InChI Key

SXSVIPUOKHLSNU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=NN1)NC(=O)NC2=O

Origin of Product

United States

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